Technical Guide: Synthesis Pathway for 3,5-Difluoro-4'-morpholinomethyl benzophenone
Technical Guide: Synthesis Pathway for 3,5-Difluoro-4'-morpholinomethyl benzophenone
Executive Summary & Retrosynthetic Strategy
The target molecule, 3,5-Difluoro-4'-morpholinomethyl benzophenone , represents a classic pharmacophore scaffold often found in kinase inhibitors and CNS-active agents. The synthesis poses two primary challenges: the regioselective construction of the benzophenone core and the introduction of the basic morpholine moiety without interfering with Lewis acid-mediated steps.
Retrosynthetic Analysis
A convergent approach is selected to maximize yield and purity. Direct Friedel-Crafts acylation using a morpholine-containing precursor is rejected due to the incompatibility of the basic amine with Lewis acid catalysts (e.g., AlCl₃), which would form stable, unreactive complexes.
Instead, we employ a Linear 3-Step Protocol :
-
Core Construction: Friedel-Crafts acylation to form the diaryl ketone skeleton.
-
Functionalization: Radical benzylic bromination to create a reactive electrophile.
-
Convergent Amination: Nucleophilic substitution (
) to introduce the morpholine ring.
Pathway Visualization
The following logical flow outlines the critical path and decision nodes.
Figure 1: Strategic synthesis workflow for 3,5-Difluoro-4'-morpholinomethyl benzophenone.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 3,5-Difluoro-4'-methylbenzophenone. Rationale: Using 3,5-difluorobenzoyl chloride and toluene utilizes the directing effects of the methyl group (para-director) to establish the 4,4'-substitution pattern. The electron-withdrawing fluorine atoms on the acyl chloride deactivates it slightly, requiring a full equivalent of Lewis acid.
Reagents:
-
3,5-Difluorobenzoyl chloride (1.0 eq)
-
Toluene (1.2 eq)
-
Aluminum Chloride (
) (1.1 eq) -
Dichloromethane (DCM) (Solvent, Anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charging: Add
(1.1 eq) and anhydrous DCM (5 vol) to the flask. Cool the suspension to 0°C using an ice bath. -
Acyl Chloride Addition: Dissolve 3,5-difluorobenzoyl chloride (1.0 eq) in DCM (2 vol) and add dropwise to the suspension, maintaining internal temperature
. Stir for 15 minutes to form the acylium ion complex. -
Arene Addition: Add Toluene (1.2 eq) dropwise over 30 minutes. The solution will darken (typically orange/red).
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex. Caution: Exothermic.
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane to remove ortho-isomers.
Process Check:
-
Target: White crystalline solid.[2]
-
Critical Parameter: Temperature control during addition determines the ortho/para ratio.
Step 2: Wohl-Ziegler Bromination
Objective: Synthesis of 4'-(Bromomethyl)-3,5-difluorobenzophenone.
Rationale: Radical bromination is highly specific for the benzylic position. The use of NBS (N-Bromosuccinimide) provides a low, steady concentration of
Reagents:
-
Intermediate 1 (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Acetonitrile or
(Solvent)
Protocol:
-
Dissolution: Dissolve Intermediate 1 in Acetonitrile (10 vol).
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat the mixture to reflux (
for MeCN). Ensure vigorous stirring. -
Monitoring: The reaction is typically complete within 2–4 hours. The succinimide byproduct will float to the top (in
) or dissolve (in MeCN). -
Workup: Cool to room temperature. If using
, filter off succinimide. If using MeCN, concentrate to dryness, redissolve in EtOAc, and wash with water to remove succinimide. -
Purification: Flash column chromatography (Silica, Hexane/EtOAc) is recommended to remove any gem-dibromide byproducts.
Process Check:
-
Safety: AIBN is a radical initiator; avoid friction and shock.
-
Mechanism:[2][3][4][5][6][7][8][9] Standard free-radical chain reaction involving homolytic cleavage of the benzylic C-H bond.
Step 3: Nucleophilic Substitution (Amination)
Objective: Synthesis of 3,5-Difluoro-4'-morpholinomethyl benzophenone.
Rationale: A standard
Reagents:
-
Intermediate 2 (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetone or DMF (Solvent)
Protocol:
-
Suspension: Combine Intermediate 2 and
in Acetone (10 vol). -
Addition: Add Morpholine (1.2 eq) dropwise.
-
Reaction: Heat to mild reflux (
) for 3 hours. -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Isolation: Dissolve residue in EtOAc, wash with water and brine. Dry and concentrate.
-
Final Purification: The product can often be crystallized from
/Hexane or converted to its HCl salt for higher stability and water solubility.
Data Summary & Critical Parameters
| Parameter | Step 1 (Acylation) | Step 2 (Bromination) | Step 3 (Amination) |
| Limiting Reagent | 3,5-Difluorobenzoyl chloride | Intermediate 1 | Intermediate 2 |
| Key Catalyst | AIBN (Radical Initiator) | None ( | |
| Temp Range | |||
| Major Impurity | Ortho-methyl isomer | Gem-dibromide | Quaternary ammonium salt |
| Purification | Recrystallization | Chromatography | Crystallization / Acid-Base Extraction |
Scientific Validation & Quality Control
Structural Confirmation (Expected Data)
- NMR: Should show a singlet (or triplet if H-coupling resolved) around -108 to -110 ppm, characteristic of the 1,3-difluoro aromatic system [1].
-
NMR:
-
Morpholine protons: Two multiplets at
2.4 (N-CH2) and 3.7 (O-CH2). -
Benzylic protons: Singlet at
3.5–3.6 ppm. -
Aromatic protons: 3,5-difluoro ring shows distinct coupling patterns (
) [2].
-
Troubleshooting
-
Low Yield in Step 2: If the reaction stalls, add a second portion of AIBN (0.02 eq). Ensure the solvent is anhydrous, as water quenches the radical chain.
-
Over-bromination: Strictly control stoichiometry of NBS. Stop reaction immediately upon consumption of starting material.
References
-
Review of Fluorine in Medicinal Chemistry
-
Friedel-Crafts Acylation Methodology
-
Wohl-Ziegler Bromination Standards
-
Amination of Benzylic Halides
- Title: Nucleophilic Substitution
- Source:Master Organic Chemistry.
-
URL:[Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
